molecular formula C12H12F2O2 B13434389 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Cat. No.: B13434389
M. Wt: 226.22 g/mol
InChI Key: RBOOOAVNOZAHNC-UHFFFAOYSA-N
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Description

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 3,3-difluorocyclobutyl group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde typically involves the following steps:

    Formation of 3,3-Difluorocyclobutanol: This intermediate can be synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Methoxylation: The 3,3-difluorocyclobutanol is then reacted with methanol in the presence of an acid catalyst to form 3,3-difluorocyclobutyl methanol.

    Aldehyde Formation: Finally, the 3,3-difluorocyclobutyl methanol is subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.

    Reduction: 4-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with various molecular targets and pathways:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.

    Methoxy Group: The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclobutyl group.

    3,4-Dimethoxybenzaldehyde: Contains two methoxy groups instead of one methoxy and one difluorocyclobutyl group.

    4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains hydroxyl and methoxy groups but lacks the difluorocyclobutyl group.

Uniqueness

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde

InChI

InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,7,10H,5-6,8H2

InChI Key

RBOOOAVNOZAHNC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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